1-Boc-3-allylazetidine

Total Synthesis Olefin Cross-Metathesis Sphingolipid Analogues

1-Boc-3-allylazetidine (CAS 206446-46-0) is a functionalized four-membered nitrogen heterocycle bearing a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an allyl substituent at the C3 position of the azetidine ring. The compound serves primarily as a protected synthetic intermediate rather than a final bioactive entity, with the Boc group providing orthogonal amine protection that enables selective downstream transformations.

Molecular Formula C11H19NO2
Molecular Weight 197.278
CAS No. 206446-46-0
Cat. No. B2462823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-allylazetidine
CAS206446-46-0
Molecular FormulaC11H19NO2
Molecular Weight197.278
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CC=C
InChIInChI=1S/C11H19NO2/c1-5-6-9-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3
InChIKeyNRVSFSWUHOREJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-allylazetidine Procurement Guide: Synthetic Utility and Differentiation from Azetidine Analogs


1-Boc-3-allylazetidine (CAS 206446-46-0) is a functionalized four-membered nitrogen heterocycle bearing a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an allyl substituent at the C3 position of the azetidine ring [1]. The compound serves primarily as a protected synthetic intermediate rather than a final bioactive entity, with the Boc group providing orthogonal amine protection that enables selective downstream transformations . Key predicted physicochemical parameters include a boiling point of 247.5±9.0 °C, density of 0.994±0.06 g/cm³, and pKa of -1.38±0.40 .

Why Azetidine Analogs Cannot Replace 1-Boc-3-allylazetidine in Multi-Step Synthetic Sequences


Azetidine-based intermediates are not functionally interchangeable due to two interdependent structural features: the amine protection state and the C3 substituent identity. Unprotected 3-allylazetidine undergoes undesired N-alkylation or ring-opening side reactions under conditions where orthogonal reactivity at the allyl group is required . Conversely, the widely available 1-Boc-3-iodoazetidine offers a different synthetic entry point—electrophilic cross-coupling at C3—but lacks the allyl handle for olefin metathesis, Heck coupling, or allylic functionalization [1]. Substituting a Boc-protected 3-alkyl azetidine (e.g., 1-Boc-3-methylazetidine) for 1-Boc-3-allylazetidine forfeits the terminal alkene entirely, eliminating a critical vector for complexity generation. The selection of 1-Boc-3-allylazetidine over these alternatives is dictated by the specific functional group tolerance required at a given synthetic stage, as quantified in the evidence below.

Quantitative Differentiation Evidence for 1-Boc-3-allylazetidine in Synthetic and Pharmacological Contexts


Cross-Metathesis Competence of 4-Allylazetidine in Divergent Natural Product Synthesis

The allyl-substituted azetidine scaffold enables late-stage divergent functionalization via olefin cross-metathesis with terminal alkenes, a reactivity mode entirely unavailable to 1-Boc-3-iodoazetidine or saturated 3-alkyl azetidine analogs. In the total synthesis of penaresidin B, 4-allylazetidine (a regioisomeric analog relevant to the allylazetidine class) underwent cross-metathesis with readily available terminal alkenes to introduce diverse side chains [1]. This late-stage diversification strategy would not be feasible with 1-Boc-3-iodoazetidine, which lacks the requisite alkene functionality and instead requires pre-functionalized coupling partners for C3 arylation [2].

Total Synthesis Olefin Cross-Metathesis Sphingolipid Analogues

N-Allyl Substituent Directs Fragmentation versus Pyrrolidine Formation Under Lewis Acid Conditions

The substitution pattern on the azetidine nitrogen governs the reaction outcome under AlEt₂Cl-mediated conditions. Azetidines bearing an allyl substituent at nitrogen efficiently undergo stereoselective fragmentation to olefins, whereas acetal or thioacetal azetidines afford pyrrolidines as the sole product under identical conditions [1]. This divergent reactivity demonstrates that the N-substituent identity—allyl versus Boc or other groups—critically determines whether the strained azetidine ring undergoes fragmentation or rearrangement.

Azetidine Ring-Opening Lewis Acid Catalysis Stereocontrolled Synthesis

Patent-Backed Therapeutic Relevance of 3-Alkenyl Azetidine Scaffolds

Substituted 3-alkyl and 3-alkenyl azetidine derivatives—the scaffold class to which 1-Boc-3-allylazetidine belongs after deprotection—have been claimed as cannabinoid-1 (CB1) receptor antagonists and/or inverse agonists in patent literature [1]. This class-level pharmacological activity is distinct from azetidin-2-one (β-lactam) derivatives, which are primarily associated with antibacterial and antileukocyte elastase activities [2]. The presence of the 3-alkenyl (allyl) substituent is structurally explicit in the patent claims covering this therapeutic modality.

CB1 Receptor Antagonism CNS Drug Discovery Metabolic Disorders

Optimal Procurement and Application Scenarios for 1-Boc-3-allylazetidine


Divergent Late-Stage Functionalization in Natural Product Total Synthesis

When synthetic strategy demands late-stage diversification via olefin cross-metathesis, 1-Boc-3-allylazetidine (or its deprotected 3-allylazetidine form) provides the requisite terminal alkene handle. This approach has been validated in the total synthesis of penaresidin B, where 4-allylazetidine underwent cross-metathesis with terminal alkenes to generate side chain analogues [1]. 1-Boc-3-iodoazetidine cannot support this transformation and would require complete redesign of the synthetic sequence [2].

CB1 Receptor Antagonist Lead Optimization Programs

Medicinal chemistry teams developing CB1 receptor antagonists for obesity, cognitive disorders, or substance abuse indications should prioritize 1-Boc-3-allylazetidine as a protected precursor to the 3-alkenyl azetidine pharmacophore class claimed in patent literature [3]. Following Boc deprotection, the 3-allylazetidine core can be elaborated with heterocyclic substituents as described in WO 2007064566 A3. Azetidin-2-one scaffolds, while commercially abundant, address different target classes (elastase, tubulin) and are not substitutable for CB1 programs.

Stereoselective Olefin Synthesis via Lewis Acid-Mediated Azetidine Fragmentation

Research groups investigating azetidine ring-opening methodologies should procure N-allyl-substituted azetidines specifically for stereoselective fragmentation to functionalized olefins under AlEt₂Cl conditions [4]. N-Boc-protected azetidines exhibit different reactivity profiles under these conditions and will not undergo the same fragmentation pathway. The allyl substituent is a prerequisite for accessing this transformation manifold.

Orthogonal Protection Strategies Requiring Selective Amine Deprotection

In multi-step sequences where the allyl group must undergo transformation (e.g., hydroboration, epoxidation, Wacker oxidation) while the amine remains protected, 1-Boc-3-allylazetidine provides the necessary orthogonality . Unprotected 3-allylazetidine risks N-alkylation or ring-opening during allyl functionalization, while 1-Boc-3-iodoazetidine lacks the alkene entirely and offers only C3 electrophilic cross-coupling as a diversification point [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-3-allylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.